An In-Depth Technical Guide to 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine
An In-Depth Technical Guide to 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine
Introduction
1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine, also known as n-Octyldiisopropyl(dimethylamino)silane, is an organosilicon compound with significant utility in materials science and synthetic chemistry.[1][2] Its molecular architecture, featuring a central silicon atom bonded to two bulky isopropyl groups, a long octyl chain, and a reactive dimethylamino group, imparts a unique combination of steric hindrance, lipophilicity, and reactivity.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic analysis, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.
This compound is typically a colorless to pale yellow liquid with low volatility.[2] The dimethylamino group provides a site for further functionalization and imparts basic characteristics, while the octyl and isopropyl groups contribute to its solubility in organic solvents and its utility in modifying surfaces to enhance hydrophobicity.[1][2] It serves as a valuable chemical intermediate and is used in the synthesis of functionalized silanes for coatings, composites, and other advanced materials.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine is presented in the table below. These properties are crucial for its handling, application, and purification.
| Property | Value | Reference(s) |
| CAS Number | 151613-25-1 | [3][4] |
| Molecular Formula | C₁₆H₃₇NSi | [5] |
| Molecular Weight | 271.56 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 105 °C at 0.7 mm Hg | [3][4] |
| Density | 0.833 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.456 | [3][4] |
| Flash Point | 113 °C | [4][5] |
Synthesis Protocol
The synthesis of 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine is typically achieved via a two-step process. The first step involves the formation of the key intermediate, chlorodiisopropyloctylsilane, followed by amination with dimethylamine. This method is a standard approach for the preparation of aminosilanes.[3]
Step 1: Synthesis of Chlorodiisopropyloctylsilane
This step involves the reaction of diisopropyldichlorosilane with an octyl Grignard reagent (octylmagnesium bromide) or octyllithium. The Grignard approach is detailed below.
Reaction: (CH₃)₂CHN(Si(CH(CH₃)₂)₂Cl) + C₈H₁₇MgBr → (CH₃)₂CHN(Si(CH(CH₃)₂)₂(C₈H₁₇)) + MgBrCl
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled. The system is maintained under a dry nitrogen atmosphere throughout the reaction.
-
Grignard Reagent Preparation: In the reaction flask, magnesium turnings (1.1 equivalents) are placed. A small crystal of iodine can be added as an initiator. A solution of 1-bromooctane (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Dichlorodiisopropylsilane: The Grignard solution is cooled to 0 °C in an ice bath. A solution of diisopropyldichlorosilane (1.05 equivalents) in the same anhydrous solvent is added dropwise, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude chlorodiisopropyloctylsilane is then purified by vacuum distillation.
Step 2: Synthesis of 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine
The purified chlorodiisopropyloctylsilane is then reacted with an excess of dimethylamine to yield the final product.
Reaction: (CH(CH₃)₂)₂Si(Cl)(C₈H₁₇) + 2 (CH₃)₂NH → (CH(CH₃)₂)₂Si(N(CH₃)₂)(C₈H₁₇) + (CH₃)₂NH₂Cl
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a cold finger condenser (-78 °C, dry ice/acetone). The system is maintained under a nitrogen atmosphere.
-
Reaction: Anhydrous solvent (e.g., hexane or diethyl ether) is added to the flask, followed by cooling to 0 °C. An excess of dimethylamine (at least 2.2 equivalents, either as a gas bubbled through the solvent or as a solution in THF) is introduced. A solution of chlorodiisopropyloctylsilane (1.0 equivalent) in the same anhydrous solvent is then added dropwise from the dropping funnel.
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The resulting white precipitate of dimethylammonium chloride is removed by filtration under a nitrogen atmosphere.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine is then purified by vacuum distillation to yield the final product as a clear liquid.
Caption: Synthesis workflow for 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine.
Reactivity and Applications
The core reactivity of this aminosilane is centered around the silicon-nitrogen bond. This bond is susceptible to hydrolysis, reacting with water and moisture in the air to liberate dimethylamine.[5] Therefore, it must be handled and stored under anhydrous conditions, typically under an inert atmosphere like nitrogen or argon.[5]
The compound's primary application lies in its role as a silylating agent and a surface modifier.[1][2] The bulky diisopropyl and octyl groups can impart significant steric protection and create a hydrophobic layer on various substrates. In materials science, it can be used to functionalize surfaces to alter their wetting properties or to improve adhesion between different materials.[2] In organic synthesis, the dimethylamino group can act as a leaving group in nucleophilic substitution reactions at the silicon center, allowing for the introduction of the diisopropyloctylsilyl group onto other molecules.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The expected chemical shifts (in CDCl₃) are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 - 2.6 | Singlet | 6H | N-(CH ₃)₂ |
| ~1.2 - 1.4 | Multiplet | 12H | -CH₂-(CH ₂)₆-CH₃ |
| ~1.0 - 1.1 | Multiplet | 2H | Si-CH(CH ₃)₂ |
| ~0.8 - 0.9 | Triplet | 3H | -CH₂-CH ₃ |
| ~0.6 - 0.7 | Multiplet | 2H | Si-CH ₂- |
| ~0.9 - 1.0 | Doublet | 12H | Si-CH(CH ₃)₂ |
Causality: The protons of the N-dimethyl groups are expected to be a singlet in the 2.5-2.6 ppm range due to the electron-withdrawing effect of the nitrogen atom.[6] The long alkyl chain of the octyl group will present as a series of overlapping multiplets in the aliphatic region (~1.2-1.4 ppm), with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm.[7][8] The protons of the isopropyl groups attached to the silicon will be split into a multiplet for the CH proton and a doublet for the methyl groups.[7][8] The methylene group directly attached to the silicon will be the most upfield of the octyl chain protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[9] The expected chemical shifts are:
| Chemical Shift (δ, ppm) | Assignment |
| ~37.5 | N-(C H₃)₂ |
| ~34.0 | -CH₂-C H₂-CH₃ |
| ~32.0 | Si-CH₂-C H₂- |
| ~29.5 | -CH₂-C H₂-CH₂- |
| ~29.3 | -CH₂-C H₂-CH₂- |
| ~22.7 | -C H₂-CH₃ |
| ~19.0 | Si-CH(C H₃)₂ |
| ~17.5 | Si-C H(CH₃)₂ |
| ~14.1 | -CH₂-C H₃ |
| ~12.5 | Si-C H₂- |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2955-2850 | Strong | C-H stretching (alkyl groups) |
| 1465 | Medium | C-H bending (CH₂) |
| 1385 | Medium | C-H bending (CH₃) |
| 1250 | Medium | Si-CH₃ wagging (if present, here Si-C) |
| 950-920 | Strong | Si-N stretching |
| 800-700 | Medium-Strong | Si-C stretching |
Causality: The most prominent peaks will be the C-H stretching vibrations from the numerous alkyl groups.[4][10] A key diagnostic peak is the strong Si-N stretch, which is characteristic of aminosilanes.[11] The Si-C stretching vibrations also provide evidence for the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 271.
-
Major Fragmentation Pathways: Alpha-cleavage is a common fragmentation pathway for amines.[12][13] This would involve the cleavage of a bond adjacent to the nitrogen-silicon bond. Another likely fragmentation is the loss of one of the isopropyl groups or the octyl chain.
Caption: Plausible mass spectrometry fragmentation pathways for the title compound.
Safety and Handling
1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine is classified as an irritant.[3][5] It causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves (neoprene or nitrile rubber), chemical goggles or a face shield, and suitable protective clothing.[5] Contact lenses should not be worn.[5] A NIOSH-certified respirator for organic vapors and amine gases is recommended.[5]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[5] Avoid all contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[5] It is sensitive to moisture and will react with water to release dimethylamine.[5]
-
First Aid: In case of skin contact, wash with plenty of water.[5] If in eyes, rinse cautiously with water for several minutes and seek medical attention.[5] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[5]
Conclusion
1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine is a versatile organosilicon compound with a well-defined set of chemical and physical properties. Its synthesis, while requiring anhydrous conditions, follows standard organometallic and amination procedures. A thorough understanding of its spectroscopic characteristics is crucial for its quality control and application in research and development. Proper safety precautions are essential when handling this compound due to its irritant nature and reactivity with moisture. This guide provides the foundational knowledge for the safe and effective use of this valuable chemical intermediate.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Wiley-VCH. (n.d.). (Dimethylamino)diisopropyl(octyl)silane - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved from [Link]
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ChemBK. (2024, April 10). n-Octyldiisopropyl(dimethylamino)silane. Retrieved from [Link]
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